2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes aromatic rings, ester groups, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including esterification, acylation, and cyclization reactions. The starting materials often include 4-methylbenzoic acid, 4-hydroxybenzaldehyde, and 5-chloro-2-methoxyphenylacetic acid. The reactions are carried out under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts or reagents like sulfuric acid or acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions can vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate: shares structural similarities with other compounds that contain aromatic rings, ester groups, and pyrrolidine rings. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This compound’s unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C28H24ClNO7 |
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Molecular Weight |
521.9 g/mol |
IUPAC Name |
[2-[4-(4-methylbenzoyl)oxyphenyl]-2-oxoethyl] 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C28H24ClNO7/c1-17-3-5-19(6-4-17)28(34)37-22-10-7-18(8-11-22)24(31)16-36-27(33)20-13-26(32)30(15-20)23-14-21(29)9-12-25(23)35-2/h3-12,14,20H,13,15-16H2,1-2H3 |
InChI Key |
RFQFLXBURDWJDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
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